4,6-Diaminopyrimidine

概要

説明

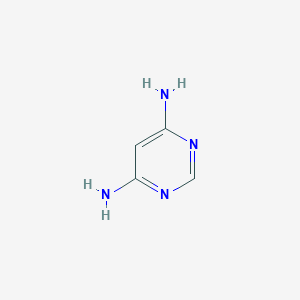

4,6-Diaminopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 4 and 6 on the pyrimidine ring. Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant biological and pharmacological activities.

準備方法

Synthetic Routes and Reaction Conditions: 4,6-Diaminopyrimidine can be synthesized through various methods. One common approach involves the cyclization of formamidine hydrochloride. The process includes the following steps:

Cyclization: Formamidine hydrochloride is used as the initial raw material, which undergoes cyclization to form this compound.

Diazotization and Sandmeyer Reaction: The cyclized product can be further processed through diazotization and Sandmeyer reaction to obtain derivatives like 4,6-dichloropyrimidine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.

化学反応の分析

Nucleophilic Substitution Reactions

4,6-Diaminopyrimidine participates in substitution reactions, particularly at the 2- and 5-positions.

Chlorination and Amination

-

Chlorination : Reacts with POCl₃ to form 2,4-diamino-6-chloropyrimidine, a precursor for further functionalization .

-

Amination : Undergoes ammonolysis with NH₃ or amines to replace halogens (e.g., Cl) at the 4- or 6-positions .

Example Reaction Pathway

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | NH₃ (30–60°C, H₂O) | 4-Amino-6-chloropyrimidine | 85% | |

| 4-Amino-6-chloropyrimidine | ROH, K₂CO₃ (60–90°C) | 4-Amino-6-alkoxypyrimidine | 77% |

Alkoxylation

Alkoxy groups are introduced via reflux with alcohols (e.g., methanol, ethanol) in the presence of alkaline catalysts like K₂CO₃ .

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura couplings to install aryl/heteroaryl groups.

Iodination and Coupling

-

Iodination : Treatment with NIS (N-iodosuccinimide) introduces iodine at the 5-position .

-

Suzuki Reaction : Pd-catalyzed coupling with boronic acids yields biaryl derivatives .

Key Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Iodination | NIS, DMF, 80°C | 5-Iodo-4,6-diaminopyrimidine |

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | Aryl-substituted derivatives |

Acid-Base Reactivity

The amino groups confer weak basicity (pKa ≈ 5.78) , enabling:

-

Protonation : Forms salts in acidic media.

-

Coordination Chemistry : Binds metals (e.g., Pd, Cu) via N-donor sites, critical for catalytic applications .

Hydrogen Bonding and Crystal Engineering

The molecule forms extensive intermolecular hydrogen bonds (N–H···N/O), influencing crystal packing and stability .

Representative Interactions

| Donor-Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···N (pyrimidine) | 2.27 | 167 | |

| N–H···O (sulfonate) | 2.36 | 127 |

Oxidation and Reduction

-

Oxidation : Sensitive to light/heat, leading to decomposition or disproportionation .

-

Reduction : Hydrogenation under Pd/C yields tetraaminopyrimidine derivatives (limited data).

Stability Considerations

科学的研究の応用

Chemical Applications

Building Block in Synthesis

4,6-Diaminopyrimidine serves as a crucial building block for synthesizing various heterocyclic compounds and pharmaceuticals. It is particularly notable in the development of pyrimidine derivatives that have applications in medicinal chemistry.

Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 2,4-Diaminopyrimidine | Two amino groups at positions 2 and 4 | Anticancer agents |

| 4,5-Diaminopyrimidine | Amino groups at positions 4 and 5 | Antimicrobial agents |

| 4,6-Dichloropyrimidine | Chlorine substituents at position 6 | Herbicides and pesticides |

Biological Applications

Nucleic Acid Analog Studies

The compound is utilized in studying nucleic acid analogs, where it helps researchers understand interactions with biological systems. Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial and anticancer activities. For instance, studies on modified forms like 4,6-diamino-2-pyrimidinethiol (DAPT) show effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . Additionally, it has been evaluated as a potential anticancer agent targeting specific cell lines .

Medicinal Applications

FLT3 Inhibitors

Recent research has identified this compound-based compounds as promising FLT3 inhibitors for treating acute myeloid leukemia (AML). These inhibitors have shown reduced myelosuppression compared to earlier generations of drugs .

Antimalarial and Antiviral Agents

The compound is also being explored for its potential as an antimalarial agent. Analogous structures have demonstrated the ability to inhibit dihydrofolate reductase in Plasmodium species, disrupting essential metabolic pathways necessary for parasite survival.

Industrial Applications

Agrochemical Production

In the agricultural sector, this compound is employed in the synthesis of agrochemicals. Its derivatives are used in formulating herbicides and pesticides that target specific plant pathogens while minimizing environmental impact.

Case Studies

-

Antimicrobial Activity of DAPT-AuNCs

A study demonstrated that DAPT-modified gold nanoclusters exhibited broad-spectrum antibacterial activity against multidrug-resistant bacteria. These nanoclusters were incorporated into wound dressings, showcasing significant therapeutic effects on infected wounds . -

FLT3 Inhibitor Development

Research focused on designing selective FLT3 inhibitors based on the scaffold of this compound yielded compounds with enhanced efficacy and reduced side effects in preclinical models .

作用機序

4,6-Diaminopyrimidine can be compared with other similar compounds, such as:

2,4-Diaminopyrimidine: This compound has amino groups at positions 2 and 4, and it is used in similar applications, including as a dihydrofolate reductase inhibitor.

4,5-Diaminopyrimidine: With amino groups at positions 4 and 5, this compound also exhibits biological activities and is used in medicinal chemistry.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other diaminopyrimidines .

類似化合物との比較

- 2,4-Diaminopyrimidine

- 4,5-Diaminopyrimidine

- 4,6-Dichloropyrimidine

生物活性

4,6-Diaminopyrimidine (DAP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of DAP, including its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure with two amino groups at positions 4 and 6. This configuration contributes to its biological activity, particularly as an inhibitor of various enzymes.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibitors like DAP disrupt folate metabolism, leading to reduced nucleotide synthesis and ultimately affecting cell division.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DAP derivatives. For instance, the compound 14-O-[(this compound-2-yl)thioacetyl] mutilin (DPTM) demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated that DPTM had an IC50 value of approximately 10 μM against CYP3A4, showcasing moderate inhibitory potential on cytochrome P450 enzymes, which are crucial for drug metabolism .

Table 1: Antibacterial Activity of DAP Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Notes |

|---|---|---|---|

| 14-O-[(this compound-2-yl)thioacetyl] mutilin (DPTM) | MRSA | 10 | Excellent in vitro activity |

| Other DAP derivatives | Various Gram-positive strains | Varies | Potential for further optimization |

Antiplatelet Activity

In addition to its antibacterial properties, certain derivatives of this compound have been evaluated for their antiplatelet aggregation activity. A study found that some synthesized compounds exhibited significant inhibition of platelet aggregation induced by arachidonic acid. The most active compound showed an IC50 value of 80 μM .

Anticancer Potential

Research has also explored the anticancer properties of pyrimidine derivatives. Compounds based on the this compound structure have been shown to inhibit cancer cell proliferation by targeting various signaling pathways. For example, certain derivatives were reported to induce apoptosis in cancer cells and inhibit key growth factor receptors such as EGFR .

Case Studies and Research Findings

- Study on DHFR Inhibition : A comprehensive evaluation of diaminopyrimidine derivatives demonstrated potent inhibition of DHFR across multiple strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Toxicity and Genotoxicity Assessment : The Ames test conducted on DPTM indicated that it did not exhibit mutagenic responses under experimental conditions, suggesting a favorable safety profile for further development as a therapeutic agent .

- Pharmacokinetics : The pharmacokinetic properties of DAP derivatives were investigated in animal models. Notably, DPTM displayed a half-life ranging from 1.7 to 1.9 hours in rats following intravenous administration, indicating rapid metabolism which could influence dosing regimens in clinical appl

特性

IUPAC Name |

pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISVBCMQSJUHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275776 | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-56-2 | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。